Cas no 3753-81-9 (Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis-)

Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis- structure
3753-81-9 structure
상품 이름:Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis-
CAS 번호:3753-81-9
MF:C17H16O6
메가와트:316.30534
CID:308177
PubChem ID:24884111

Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis- 화학적 및 물리적 성질

이름 및 식별자

    • Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis-
    • 1 3-BIS(P-CARBOXYPHENOXY)PROPANE
    • 1,3-bis(4-carboxyphenoxy) propame
    • 1,3-BIS(4-CARBOXYPHENOXY)PROPANE
    • 4,4'-propanediyldioxy-di-benzoic acid
    • 4,4'-(1,3-Propanediylbis(oxy))bis-benzoic acid
    • Cpp-bis
    • Tox21_112384_1
    • 1,3-bis(p-carboxy-phenoxy)propane
    • 4,4'-(Trimethylenedioxy)di-benzoic acid
    • FT-0648020
    • NCGC00166266-01
    • 1,3-Bis(4-carboxyphenoxy)propane, 97%
    • CS-0170480
    • Benzoic acid, 4,4'-(1,3-propanediylbis(oxy))bis-
    • 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid
    • AKOS024319330
    • SCHEMBL118037
    • MLS004712035
    • 1,3-Bis(p-carboxyphenoxy)propane
    • Tox21_112384
    • A823744
    • CHEMBL1996738
    • DTXCID6026585
    • SMR003475007
    • YSZC1517
    • NCGC00166266-02
    • 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid
    • 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid
    • 1XMW35DTHB
    • 4,4-Propanediyldioxydibenzoicacid
    • 4,4'-[1,2-propanediylbis(oxy)]bis(benzoic acid)
    • 4,4-Propanediyldioxydibenzoic acid
    • NCGC00166266-03
    • PD014080
    • Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis-
    • CAS-3753-81-9
    • UNII-1XMW35DTHB
    • Q27253076
    • DTXSID8046585
    • 3753-81-9
    • 1,3-Bis-cpp
    • G70423
    • P(Cpp)
    • VBISQLWPGDULSX-UHFFFAOYSA-N
    • MDL: MFCD00089995
    • 인치: InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21)
    • InChIKey: VBISQLWPGDULSX-UHFFFAOYSA-N
    • 미소: C(OC1C=CC(C(O)=O)=CC=1)CCOC1C=CC(C(O)=O)=CC=1

계산된 속성

  • 정밀분자량: 316.09500
  • 동위원소 질량: 316.095
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 8
  • 복잡도: 345
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3
  • 토폴로지 분자 극성 표면적: 93.1A^2

실험적 성질

  • 밀도: 1.318g/cm3
  • 융해점: 310 °C (lit.)
  • 비등점: 533.5ºC at 760 mmHg
  • 플래시 포인트: 196.7ºC
  • 굴절률: 1.602
  • PSA: 93.06000
  • LogP: 2.93090

Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis- 보안 정보

  • 기호: GHS07 GHS09
  • 신호어:Warning
  • 피해 선언: H317-H400
  • 경고성 성명: P273-P280
  • 위험물 운송번호:UN 3077 9/PG 3
  • WGK 독일:3
  • 위험 범주 코드: 43-50/53
  • 보안 지침: 36/37-60-61
  • 위험물 표지: Xi N
  • 위험 용어:R43; R50/53

Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis- 세관 데이터

  • 세관 번호:2918990090
  • 세관 데이터:

    ?? ?? ??:

    2918990090

    개요:

    2918990090. 기타 추가 산소 카르복실산 (산무수\아세틸할로겐\과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2918990090. 기타 추가 산소 관능단을 가진 카르복실산과 그 산무수화물, 할로겐화물, 과산화물, 과산소산;그것들의 할로겐, 유황화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHENG KE LU SI SHENG WU JI SHU
sc-391015-5 g
1,3-Bis(4-carboxyphenoxy)propane,
3753-81-9 ≥97%
5g
¥2,399.00 2023-07-11
1PlusChem
1P003DYA-100mg
1,3-Bis(4-carboxyphenoxy)propane
3753-81-9 95%
100mg
$44.00 2024-05-04
1PlusChem
1P003DYA-1g
1,3-Bis(4-carboxyphenoxy)propane
3753-81-9 95%
1g
$201.00 2024-05-04
SHENG KE LU SI SHENG WU JI SHU
sc-391015-5g
1,3-Bis(4-carboxyphenoxy)propane,
3753-81-9 ≥97%
5g
¥2399.00 2023-09-05
1PlusChem
1P003DYA-250mg
1,3-Bis(4-carboxyphenoxy)propane
3753-81-9 95%
250mg
$75.00 2024-05-04
Ambeed
A686453-250mg
4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid
3753-81-9 95%
250mg
$75.0 2024-04-19
Ambeed
A686453-1g
4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid
3753-81-9 95%
1g
$201.0 2024-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
655538-5G
Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis-
3753-81-9
5g
¥4307.67 2023-12-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1241120-5g
1,3-Bis(p-carboxy-phenoxy)propane
3753-81-9 98%
5g
¥7313.00 2024-05-16
A2B Chem LLC
AB57250-250mg
1,3-Bis(4-carboxyphenoxy)propane
3753-81-9 95%
250mg
$60.00 2024-04-20

Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis- 합성 방법

합성회로 1

반응 조건
1.1 1.5 h, 180 °C
참조
Biodegradable interstitial release polymer loading a novel small molecule targeting Axl receptor tyrosine kinase and reducing brain tumor migration and invasion
Yen, S.-Y.; et al, Oncogene (2016, Oncogene (2016), 35(17), 2156-2165, 35(17), 2156-2165

합성회로 2

반응 조건
참조
Cellular Delivery of Hoechst 33342 Anticancer Drug from Crosslinked Poly(thioether anhydrides): A Cytotoxicity and Efficacy Study
Mohammed, Halimatu S.; et al, ACS Symposium Series (2020, ACS Symposium Series (2020), 1350, 63-77, 1350, 63-77

합성회로 3

반응 조건
1.1 4 h, 150 °C
참조
γ-Irradiation Stability of Saturated and Unsaturated Aliphatic Polyanhydrides-Ricinoleic Acid Based Polymers
Teomim, Doron; et al, Biomacromolecules (2001, Biomacromolecules (2001), 2(3), 1015-1022, 2(3), 1015-1022

합성회로 4

반응 조건
참조
Cellular Delivery of Hoechst 33342 Anticancer Drug from Crosslinked Poly(thioether anhydrides): A Cytotoxicity and Efficacy Study
Mohammed, Halimatu S.; et al, ACS Symposium Series (2020, ACS Symposium Series (2020), 1350, 63-77, 1350, 63-77

합성회로 5

반응 조건
1.1 Solvents: Acetic anhydride ;  20 min, 140 °C
참조
A predictive mechanistic model of drug release from surface eroding polymeric nanoparticles
Stiepel, Rebeca T.; et al, Journal of Controlled Release (2022, Journal of Controlled Release (2022), 351, 883-895, 351, 883-895

Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis- Raw materials

Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis- Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:3753-81-9)Benzoic acid,4,4'-[1,3-propanediylbis(oxy)]bis-
A823744
순결:99%
재다:1g
가격 ($):181.0